molecular formula C24H18FN3O2 B357246 2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide CAS No. 885169-98-2

2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide

Cat. No.: B357246
CAS No.: 885169-98-2
M. Wt: 399.4g/mol
InChI Key: WZVBTIVJKGTEJS-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, halogen, or nitro groups .

Scientific Research Applications

2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a pyridazine ring and a benzamide moiety, along with the presence of a fluoro group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

885169-98-2

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4g/mol

IUPAC Name

2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide

InChI

InChI=1S/C24H18FN3O2/c1-16-22(29)21(17-10-4-2-5-11-17)23(28(27-16)18-12-6-3-7-13-18)26-24(30)19-14-8-9-15-20(19)25/h2-15H,1H3,(H,26,30)

InChI Key

WZVBTIVJKGTEJS-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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